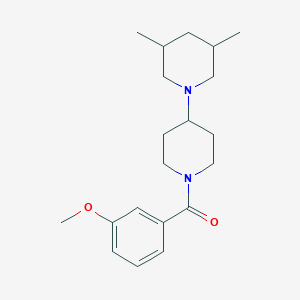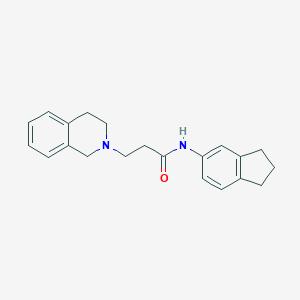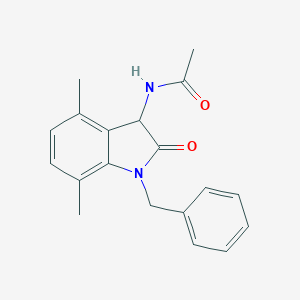
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is also known as BPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
BPEP is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, BPEP can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BPEP has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, regulate synaptic plasticity, and improve cognitive function. BPEP has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
BPEP has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, BPEP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of BPEP. One area of research is the development of more potent and selective mGluR5 antagonists for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of BPEP. Finally, the potential use of BPEP in combination with other drugs for the treatment of various disorders is an area of ongoing research.
Conclusion
In conclusion, BPEP is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. Its selective antagonism of the mGluR5 receptor makes it a promising therapeutic agent for the treatment of various neurological and psychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPEP have been discussed in this paper.
Synthesis Methods
The synthesis of BPEP involves several steps, including the reaction of N-benzyl-4-piperidone with ethylsulfonyl chloride to form N-benzyl-4-piperidone-1-sulfonyl chloride. The resulting compound is then reacted with 2-phenylethylamine to yield BPEP. The synthesis of BPEP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BPEP has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have a therapeutic effect in animal models of Parkinson's disease, schizophrenia, and addiction. BPEP has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
Product Name |
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine |
|---|---|
Molecular Formula |
C22H30N2O2S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-benzyl-1-ethylsulfonyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C22H30N2O2S/c1-2-27(25,26)24-17-14-22(15-18-24)23(19-21-11-7-4-8-12-21)16-13-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
InChI Key |
PVRYRLOXWYWMLA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)

![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)